5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole

Medicinal Chemistry Physicochemical Property Optimization Lead Optimization

Lead optimization campaigns frequently stall due to poor metabolic stability and suboptimal membrane permeability. 5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole (CAS 59562-68-4) resolves this with its 4-fluoro substituent, which modulates lipophilicity (XLogP3 = 2.3) and electronic distribution for up to 10-fold activity gains over non-fluorinated analogs. • Balanced LogP 2.3 optimizes blood-brain barrier penetration and target engagement in anti-infective programs. • Compatible with continuous flow microreactor synthesis from 4-fluorobenzohydrazide, enabling rapid parallel library production. • Serves as critical SAR comparator against 4-Cl (LogP 2.7), 4-OMe (LogP 1.9), and unsubstituted phenyl (LogP 1.8) analogs.

Molecular Formula C9H7FN2O
Molecular Weight 178.16 g/mol
CAS No. 59562-68-4
Cat. No. B1337591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole
CAS59562-68-4
Molecular FormulaC9H7FN2O
Molecular Weight178.16 g/mol
Structural Identifiers
SMILESCC1=NOC(=N1)C2=CC=C(C=C2)F
InChIInChI=1S/C9H7FN2O/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,1H3
InChIKeyYTSHBDOOEVBVHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole: Fluorinated Building Block


5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole (CAS 59562-68-4) is a fluorinated heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 4-fluorophenyl group at the 5-position and a methyl group at the 3-position [1]. With a molecular weight of 178.16 g/mol and an XLogP3-AA of 2.3, this compound serves as a valuable scaffold in medicinal chemistry and agrochemical research [1]. The presence of the fluorine atom is a key differentiator, known to modulate physicochemical properties and enhance metabolic stability in bioactive molecules [2].

5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole: Fluorination Advantage in SAR


In structure-activity relationship (SAR) studies, the substitution of a hydrogen atom with a fluorine atom is not a trivial change. Research on related 1,2,4-oxadiazole scaffolds demonstrates that introducing a single fluorine atom can lead to a 10-fold increase in biological activity due to enhanced binding to lipophilic pockets [1]. Furthermore, computational studies confirm that the 4-fluorophenyl substitution significantly alters the compound's lipophilicity and electronic distribution compared to its unsubstituted phenyl counterpart, impacting target engagement and metabolic stability [2]. Therefore, using a non-fluorinated analog like 3-methyl-5-phenyl-1,2,4-oxadiazole would fail to replicate the specific physicochemical and pharmacological profile required for advanced lead optimization.

5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole: Quantitative Evidence


Enhanced Lipophilicity Compared to Analogs

The 4-fluorophenyl substitution in 5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole confers a specific lipophilicity profile (XLogP3-AA = 2.3) [1]. This value represents a balanced increase in lipophilicity compared to the non-fluorinated 5-phenyl analog (XLogP3-AA = 1.8) [2], which can improve membrane permeability. It is also less lipophilic than the 4-chlorophenyl analog (XLogP3-AA = 2.7) [3], potentially mitigating issues of high logP such as poor solubility and off-target binding. The 4-methoxyphenyl analog has a lower XLogP3-AA of 1.9 [4].

Medicinal Chemistry Physicochemical Property Optimization Lead Optimization

Fluorine-Enhanced Metabolic Stability

While direct metabolic stability data for this exact compound is limited, extensive literature on fluorinated 1,2,4-oxadiazoles establishes a strong class-level inference. The strategic placement of a fluorine atom on the phenyl ring is a well-validated strategy to block cytochrome P450-mediated oxidative metabolism at the para-position, which is often the primary site of metabolic attack for unsubstituted phenyl rings [1]. Studies on analogous fluorinated oxadiazole series have shown that the 4-fluorophenyl substitution can significantly prolong half-life and reduce clearance compared to the non-fluorinated parent compound [2].

Drug Metabolism Pharmacokinetics Fluorine Chemistry

Efficient Building Block for Oxadiazole Libraries

The synthesis of 5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole is efficiently achieved via the cyclization of 4-fluorobenzohydrazide with acetic anhydride and a dehydrating agent like phosphorus oxychloride . This robust and scalable method allows for the rapid generation of this core scaffold, which serves as a versatile building block for further derivatization at the 3-position methyl group or through cross-coupling reactions on the fluorophenyl ring [1]. Its synthesis is a model for generating 3,5-disubstituted 1,2,4-oxadiazole libraries using continuous flow microreactors, enabling production in ~30 minutes [2].

Synthetic Methodology Building Blocks Medicinal Chemistry

5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole: Application Scenarios


CNS and Anti-Infective Lead Optimization

Procure this compound when your SAR campaign requires a balanced lipophilicity profile (XLogP3 = 2.3) to optimize blood-brain barrier penetration or membrane permeability for anti-infective targets. Its fluorine atom is essential for enhancing metabolic stability and target engagement, as evidenced by its improved logP over the phenyl analog and its potential to block oxidative metabolism [1].

Flow Chemistry for Oxadiazole Library Synthesis

Ideal for use as a key intermediate in the parallel synthesis of 3,5-disubstituted 1,2,4-oxadiazole libraries. Its efficient synthesis from 4-fluorobenzohydrazide, which is compatible with continuous flow microreactor systems, enables the rapid production of structurally diverse compounds for high-throughput screening [2].

Halogen Substitution SAR Studies

This compound serves as a critical comparator in structure-activity relationship (SAR) studies aimed at understanding the specific contributions of the 4-fluoro substituent. It can be directly compared against the 4-chloro (XLogP3 = 2.7), 4-methoxy (XLogP3 = 1.9), and unsubstituted phenyl (XLogP3 = 1.8) analogs to delineate the effects of halogen electronics and lipophilicity on target potency and selectivity [3].

Agrochemical Development with Enhanced Stability

In agrochemical research, the 4-fluorophenyl motif is known to enhance the environmental stability and bioactivity of crop protection agents. This compound can be used as a starting point for designing new fungicides or herbicides where the fluorine atom slows down degradation by soil microbes or UV light, leading to longer-lasting effects in the field [4].

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